molecular formula C24H25N3O3S B11284771 1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone

1-(indolin-1-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)ethanone

Cat. No.: B11284771
M. Wt: 435.5 g/mol
InChI Key: VODUVQOCGRDIDJ-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features multiple functional groups, including indole, morpholine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Indole Derivative: Starting from an appropriate indole precursor, various functional groups are introduced through electrophilic substitution reactions.

    Morpholine Introduction: The morpholine group can be introduced via nucleophilic substitution reactions.

    Sulfanyl Group Addition: The sulfanyl group is typically introduced through thiol-ene reactions or other sulfur-based nucleophilic additions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole and morpholine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-ONE: Lacks the sulfanyl group.

    1-(1H-INDOL-3-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-ONE: Lacks the dihydroindole group.

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(MORPHOLIN-4-YL)ETHAN-1-THIOL: Contains a thiol group instead of a sulfanyl group.

Uniqueness

The presence of both indole and morpholine rings, along with the sulfanyl group, makes 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE unique

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C24H25N3O3S/c28-23(25-11-13-30-14-12-25)16-26-15-22(19-6-2-4-8-21(19)26)31-17-24(29)27-10-9-18-5-1-3-7-20(18)27/h1-8,15H,9-14,16-17H2

InChI Key

VODUVQOCGRDIDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5

Origin of Product

United States

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